molecular formula C18H26O4 B1325969 Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate CAS No. 898757-75-0

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate

Cat. No.: B1325969
CAS No.: 898757-75-0
M. Wt: 306.4 g/mol
InChI Key: JQAWSPIQJGJYHZ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is an organic compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a heptanoate chain, and a phenyl ring substituted with an isopropoxy group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-isopropoxyphenyl)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate can be compared with other similar compounds such as:

This compound stands out due to its unique isopropoxy substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C18H26O3
  • Molecular Weight : Approximately 302.4 g/mol
  • Functional Groups : Contains a ketone (7-oxo) and an ester (ethyl) functional group, along with an isopropoxy substituent on the phenyl ring.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its ability to modulate enzyme activity, particularly those involved in inflammation and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to anti-inflammatory and antimicrobial effects. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Binding : this compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways that regulate cellular responses .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting key inflammatory mediators such as prostaglandins and cytokines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological profile:

Compound NameBiological ActivityMechanism of Action
Ethyl 7-oxo-7-(4-methoxyphenyl)heptanoateModerate anti-inflammatory effectsCOX inhibition
Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoateAntimicrobial activity against Gram-positive bacteriaEnzyme inhibition
Ethyl 7-oxo-7-(3-chloro-4-fluorophenyl)heptanoatePotential anti-cancer propertiesInhibition of tubulin polymerization

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2020) demonstrated that this compound effectively reduced edema in animal models of inflammation, supporting its potential use as an anti-inflammatory agent.
  • Cell Viability Assays : In vitro assays showed that this compound could inhibit cancer cell proliferation, particularly in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Future Directions

Ongoing research is essential to fully elucidate the molecular mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Exploration of structure-activity relationships to optimize therapeutic efficacy.
  • Clinical trials to assess safety and efficacy in human subjects.

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propan-2-yloxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAWSPIQJGJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645791
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-75-0
Record name Ethyl 4-(1-methylethoxy)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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